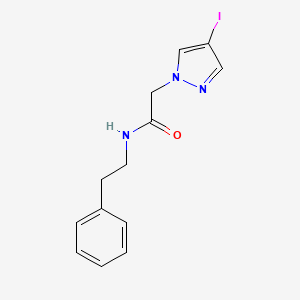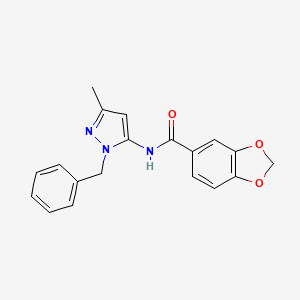
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
概要
説明
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an acetamide group linked to a phenylethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.
Acetamide formation: The iodinated pyrazole is reacted with 2-phenylethylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the iodination step and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: N-oxides of the pyrazole ring.
Reduction: Deiodinated pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
科学的研究の応用
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: As a probe to study the function of pyrazole-containing compounds in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The iodine atom and the acetamide group can play crucial roles in binding to molecular targets, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
- 2-(4-bromo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
- 2-(4-fluoro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
Uniqueness
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different binding interactions and reactivity patterns.
特性
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O/c14-12-8-16-17(9-12)10-13(18)15-7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNMKIFKNBILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-METHOXYPHENYL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE](/img/structure/B4323503.png)
![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323509.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323517.png)
![N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-2-CARBOXAMIDE](/img/structure/B4323522.png)
![3,4-DIETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B4323525.png)
![N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-4-CARBOXAMIDE](/img/structure/B4323531.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B4323551.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4323553.png)
![2-(4-IODO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B4323563.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323599.png)
![3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4323604.png)
![3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4323606.png)
